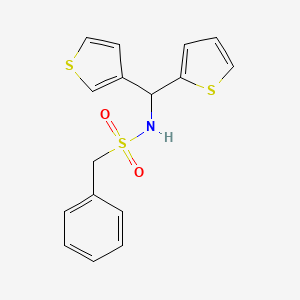![molecular formula C22H24BrN5O3 B2580924 N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide CAS No. 389066-59-5](/img/structure/B2580924.png)
N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a piperazine ring, and a methoxybenzohydrazide moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide typically involves multiple steps. The initial step often includes the preparation of the indole derivative, followed by the introduction of the bromine atom. The piperazine ring is then incorporated through a nucleophilic substitution reaction. Finally, the methoxybenzohydrazide moiety is added via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Aplicaciones Científicas De Investigación
N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals
Mecanismo De Acción
The mechanism of action of N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Olanzapine: An antipsychotic medication with a similar piperazine ring structure.
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine: A compound with a similar piperazine moiety.
Uniqueness
N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its bromine atom, piperazine ring, and methoxybenzohydrazide moiety make it distinct from other similar compounds .
Propiedades
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O3/c1-26-9-11-27(12-10-26)14-28-19-8-5-16(23)13-18(19)20(22(28)30)24-25-21(29)15-3-6-17(31-2)7-4-15/h3-8,13,30H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTRRIDKCOMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2580841.png)
![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2580846.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)
![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2580850.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580853.png)
![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)
![4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2580856.png)


![N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2580864.png)
